Structural and Physicochemical Profiling of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Privileged Scaffold for Targeted Kinase Inhibitors
Structural and Physicochemical Profiling of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Privileged Scaffold for Targeted Kinase Inhibitors
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently evaluate heterocyclic scaffolds for their capacity to navigate the complex multi-parameter optimization (MPO) space required in modern therapeutics. 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (also widely known as 3-bromo-7-cyano-4-azaindole, CAS: 1190319-11-9) represents a highly engineered, electron-deficient bicyclic system[1].
The 4-azaindole core is a well-established bioisostere of both indole and purine, making it a cornerstone in the development of ATP-competitive kinase inhibitors[2]. The strategic functionalization of this core—specifically the addition of a bromine atom at the C-3 position and a carbonitrile group at the C-7 position—dramatically shifts its physicochemical baseline. This creates a highly versatile building block that allows researchers to precisely tune target residence time, lipophilicity, and metabolic stability[3].
Physicochemical Profiling & Causality
To effectively utilize this scaffold, one must understand the causality behind its physical properties. The table below summarizes the core quantitative data for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile[1].
| Property | Value | Scientific Causality & Impact on Drug Design |
| Molecular Formula | C₈H₄BrN₃ | Provides a low-molecular-weight starting point, allowing for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Molecular Weight | 222.045 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD) or late-stage functionalization. |
| Density | 1.9 ± 0.1 g/cm³ | The high density is driven by the heavy bromine atom and the highly conjugated, planar aromatic system, ensuring tight crystal packing. |
| Boiling Point | 341.2 ± 37.0 °C | Indicates strong intermolecular forces, primarily driven by dipole-dipole interactions from the cyano group and hydrogen bonding from the pyrrole N-H. |
| Flash Point | 160.1 ± 26.5 °C | Demonstrates high thermal stability, critical for harsh synthetic conditions (e.g., high-temperature cross-coupling). |
| Refractive Index | 1.739 | High polarizability due to the delocalized π-electron cloud across the bicyclic system and the halogen atom. |
Electronic Modulation via the C-7 Carbonitrile
The cyano group at C-7 exerts a profound electron-withdrawing inductive (-I) and mesomeric (-M) effect on the pyridine ring[4]. This electron withdrawal propagates through the fused system, significantly lowering the pKa of the pyrrole N-1 proton. Consequently, the N-H bond becomes highly polarized, making it a substantially stronger hydrogen bond donor compared to an unsubstituted 4-azaindole[5]. This is a critical feature when designing molecules to interact with the rigid backbone carbonyls of a kinase hinge region.
Structural Biology & Kinase Interaction Rationale
In the context of structural biology, the 4-azaindole motif is uniquely tailored for kinase hinge binding[6]. The N-1 (pyrrole NH) acts as a potent hydrogen bond donor, while the N-4 (pyridine N) serves as a hydrogen bond acceptor[5].
The functional groups on 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile serve distinct topological purposes:
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C-3 Bromine: Acts as a synthetic vector. Once cross-coupled (e.g., with an aryl group), this vector projects deep into the hydrophobic pocket II of the kinase, driving binding enthalpy[7].
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C-7 Carbonitrile: Often projects toward the solvent-exposed interface or interacts with specific gatekeeper residues. It can also be hydrolyzed to a carboxamide to introduce new hydrogen-bonding networks[8].
Functional group rationale for 3-bromo-7-cyano-4-azaindole in kinase inhibitor design.
Synthetic Utility & Experimental Workflows
The C-3 bromine is a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings)[7]. Because the scaffold is electron-deficient, specific catalytic systems must be chosen to prevent catalyst stalling.
Step-by-Step Methodology: Self-Validating Suzuki-Miyaura Coupling at C-3
As an application scientist, I mandate protocols that include internal validation checkpoints to ensure reproducible conversions while preventing the degradation of the sensitive cyano group.
Objective: Chemoselective arylation at the C-3 position while preserving the C-7 carbonitrile. Reagents: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).
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Degassing (Critical Causality): Dissolve the azaindole and boronic acid in 1,4-dioxane. Sparge with Argon for 15 minutes.
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Causality: The electron-deficient nature of the cyano-azaindole makes the intermediate Pd(II) species highly susceptible to oxidative degradation. Complete oxygen removal prevents the homocoupling of the boronic acid.
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Catalyst Addition: Add Pd(dppf)Cl₂ and aqueous K₂CO₃ under a positive Argon stream.
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Causality: The dppf ligand is specifically chosen because its large bite angle (~99°) facilitates reductive elimination—which is often the rate-limiting step when dealing with electron-deficient heteroaryl halides[7].
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Thermal Activation & Validation: Heat the mixture to 90 °C for 4-6 hours. Monitor the reaction via LC-MS.
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Self-Validation Checkpoint: The reaction is deemed successful only when the characteristic m/z 222/224 isotopic doublet (representing the monobrominated starting material) is completely depleted, accompanied by the emergence of the target product mass.
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Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).
Self-validating experimental workflow for the C-3 functionalization of the azaindole scaffold.
Target Application: Receptor Tyrosine Kinase Inhibition
Azaindole derivatives synthesized from this core are extensively utilized in targeting receptor tyrosine kinases, particularly the Fibroblast Growth Factor Receptor (FGFR) and c-Met families[2][6]. The dysregulation of the FGF/FGFR signaling axis is a recognized driver of oncogenesis in hepatocellular carcinoma (HCC) and non-small cell lung cancer[8]. By acting as ATP-competitors, compounds derived from 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile effectively halt receptor autophosphorylation, thereby shutting down downstream survival pathways.
Mechanism of action for azaindole-based ATP-competitive inhibitors in the FGFR signaling pathway.
Conclusion
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is not merely a passive chemical intermediate; it is a highly calibrated molecular scaffold. Its precise physicochemical properties—driven by the synergistic electron-withdrawing effects of the cyano group and the cross-coupling readiness of the bromine atom—make it an indispensable tool. For medicinal chemists, it offers a reliable, self-validating platform for the design and synthesis of next-generation targeted kinase inhibitors.
References
- Title: 1190319-11-9 - AK475994 - Sale from Quality Suppliers Source: Guidechem URL
- Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: NIH PMC URL
- Title: A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers Source: BenchChem URL
- Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: NIH PMC URL
- Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: ACS Publications URL
- Title: 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis Source: ASM Journals URL
- Title: A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings Source: ACS Publications URL
- Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI URL
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Figure 1. Target Molecule: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.
